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Compound of Interest

Compound Name: 1-Methylallyl acetate

Cat. No.: B1583195

This guide provides a comprehensive analysis of the spectroscopic data for 1-methylallyl
acetate (IUPAC name: but-3-en-2-yl acetate), a key organic intermediate. Tailored for
researchers, scientists, and professionals in drug development and chemical analysis, this
document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of the compound, offering not just the data itself, but the scientific
rationale behind its interpretation.

Introduction to 1-Methylallyl Acetate

1-Methylallyl acetate (CAS No: 6737-11-7) is an unsaturated ester with the molecular formula
CeH1002 and a molecular weight of 114.14 g/mol .[1] Its structure, featuring both an alkene and
an ester functional group, gives rise to a unique spectroscopic fingerprint that is crucial for its
identification and characterization. Understanding these spectral features is paramount for
quality control, reaction monitoring, and mechanistic studies involving this versatile molecule.

Below is a diagram illustrating the chemical structure of 1-methylallyl acetate, with atoms
numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of 1-Methylallyl Acetate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of
organic molecules. For 1-methylallyl acetate, both *H and 3C NMR provide definitive
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structural information.

Experimental Protocol for NMR Data Acquisition

Sample Preparation: A solution of 1-methylallyl acetate is prepared by dissolving
approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically
chloroform-d (CDCIls). Tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (0O ppm).

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a
proton frequency of 300 MHz or higher, such as a BRUKER AC-300.[1]

IH NMR Acquisition: The *H NMR spectrum is acquired using a standard pulse sequence. Key
parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans
to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: The 33C NMR spectrum is acquired with proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm)
is necessary. Due to the low natural abundance of the 3C isotope, a larger number of scans is
required to obtain a spectrum with adequate signal-to-noise.

'H NMR Spectroscopic Data

The *H NMR spectrum of 1-methylallyl acetate exhibits distinct signals for each type of proton
in the molecule. The chemical shifts (&) are reported in parts per million (ppm) relative to TMS.

. . Coupling
Proton Chemical Shift o )
. Multiplicity Constant (J) Integration
Assignment (3) [ppm]
[Hz]

H4 (-CHs) 1.25 Doublet 6.5 3H

H6 (-C(O)CHs) 2.05 Singlet - 3H

H1 (=CH2) 5.15-5.25 Multiplet - 2H

H3 (-CH(OAC)-) 5.25 - 5.40 Multiplet - 1H

H2 (-CH=) 5.80 - 5.95 Multiplet - 1H
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Interpretation:

The methyl protons (H4) adjacent to the chiral center appear as a doublet around 1.25 ppm
due to coupling with the methine proton (H3).

e The acetate methyl protons (H6) are in a magnetically isolated environment and thus appear
as a sharp singlet at approximately 2.05 ppm.

e The terminal vinyl protons (H1) are diastereotopic and appear as a multiplet between 5.15
and 5.25 ppm. They are coupled to the other vinyl proton (H2) and the allylic proton (H3).

e The methine proton (H3), being deshielded by the adjacent oxygen atom, appears as a
multiplet further downfield in the 5.25-5.40 ppm region. Its multiplicity arises from coupling to
the vinyl protons (H1 and H2) and the methyl protons (H4).

e The internal vinyl proton (H2) is the most deshielded proton in the vinyl system, appearing as
a multiplet between 5.80 and 5.95 ppm, coupled to the terminal vinyl protons (H1) and the
allylic proton (H3).

13C NMR Spectroscopic Data

The proton-decoupled 13C NMR spectrum provides a single peak for each unique carbon atom
in 1-methylallyl acetate.

Carbon Assignment Chemical Shift (d) [ppm]
C4 (-CHs) 19.9

C6 (-C(O)CHs3) 21.2

C3 (-CH(OAc)-) 72.1

C1 (=CH2) 115.5

C2 (-CH=) 138.8

C5 (C=0) 170.2

Interpretation:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1583195?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e The two methyl carbons (C4 and C6) appear in the upfield region, with the acetate methyl
carbon being slightly more deshielded.

e The methine carbon (C3) bonded to the electronegative oxygen atom is significantly
deshielded and appears around 72.1 ppm.

e The sp? hybridized carbons of the double bond (C1 and C2) resonate in the characteristic
downfield region for alkenes. The terminal C1 is more shielded than the internal C2.

e The carbonyl carbon (C5) of the ester group is the most deshielded carbon, appearing at
approximately 170.2 ppm, which is a typical value for ester carbonyls.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a
molecule.

Experimental Protocol for IR Data Acquisition

Sample Preparation: For a liquid sample such as 1-methylallyl acetate, the IR spectrum is
conveniently obtained using the neat liquid. A thin film of the liquid is placed between two salt
plates (e.g., NaCl or KBr).[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Acquisition: A background spectrum of the clean salt plates is recorded first. Subsequently, the
spectrum of the sample is recorded. The final spectrum is typically presented in terms of
transmittance or absorbance versus wavenumber (cm~1). The mid-IR region (4000-400 cm™1)
is the most informative for organic compounds.

IR Spectroscopic Data

The IR spectrum of 1-methylallyl acetate displays several characteristic absorption bands that
correspond to the vibrations of its functional groups.
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Functional Group

Wavenumber (cm~12) Vibrational Mode .
Assignment

~3080 C-H stretch =C-H (alkene)

~2980, 2930 C-H stretch -C-H (alkane)

~1740 C=0 stretch Ester

~1645 C=C stretch Alkene

~1370 C-H bend -CHs

~1240 C-O stretch Ester

~990, 920 C-H bend =C-H out-of-plane

Interpretation:

e The presence of the alkene functional group is confirmed by the =C-H stretching vibration
above 3000 cm~?! and the C=C stretching vibration around 1645 cm~*. The out-of-plane C-H
bending vibrations are also characteristic.

o The ester functional group is clearly identified by the very strong and sharp C=0 stretching
absorption at approximately 1740 cm~1. The C-O stretching vibration around 1240 cm~!
further supports the presence of the ester.

e The absorptions below 3000 cm~1* are due to the stretching vibrations of the sp3 hybridized
C-H bonds in the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol for MS Data Acquisition

lonization Method: Electron lonization (El) is a common method for the analysis of relatively
small, volatile organic molecules like 1-methylallyl acetate. In this technique, the sample is
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bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate
the resulting ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is a plot of the relative abundance of the detected ions as
a function of their m/z ratio.

Mass Spectrometric Data

The mass spectrum of 1-methylallyl acetate shows a molecular ion peak (M*) and several
characteristic fragment ions.

m/z Relative Intensity Proposed Fragment
114 Low [CeH1002]* (Molecular lon)
99 Moderate [M - CHs]*

72 High [C4HsO]*

57 Moderate [C3Hs0]*

43 Base Peak [CH3CO]J* (Acylium ion)
41 High [CsHs]* (Allyl cation)

Interpretation and Fragmentation Pathway: The fragmentation of 1-methylallyl acetate under
El conditions is driven by the formation of stable carbocations and neutral losses.

e Molecular lon (m/z 114): The peak corresponding to the intact molecule is often of low
intensity due to the facile fragmentation of the ester.

e Loss of a Methyl Group (m/z 99): Fragmentation of the molecular ion can occur via the loss
of a methyl radical from the butenyl chain.

o Formation of the Acylium lon (m/z 43): The most prominent peak in the spectrum (the base
peak) at m/z 43 corresponds to the highly stable acylium ion, [CH3CO]*, formed by the
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cleavage of the C-O bond of the ester.

o Formation of the Allyl Cation (m/z 41): The cleavage of the ester bond can also lead to the
formation of the resonance-stabilized allyl cation, [C3Hs]*.

e Rearrangement and Fragmentation (m/z 72 and 57): Other significant peaks can arise from
rearrangements and further fragmentation of the initial ions. For example, the peak at m/z 72
can be attributed to the [M - C2H20]* fragment.

The key fragmentation pathways are illustrated in the diagram below.

[CsH702]*
m/z 99
-+CHs
[CHsCOJ*
N -*0CsHr 5 m/z 43
[CeH1002] (Base Peak)
m/z 114 %
- C2H20 [CaH/O]* - CH20 [C3Hs]*
m/z 71 m/z 41
[CaHsO]*
miz 72

Click to download full resolution via product page

Caption: Proposed mass fragmentation pathways of 1-methylallyl acetate.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
characterization of 1-methylallyl acetate. The *H and *C NMR spectra reveal the detailed
carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and
alkene functional groups, and the mass spectrum provides the molecular weight and a
characteristic fragmentation pattern that serves as a structural fingerprint. This in-depth guide
serves as a valuable resource for scientists and researchers, enabling the confident
identification and utilization of this important chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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